Cas no 1803670-12-3 (2-(Aminomethyl)-3-bromo-5-fluoro-6-(trifluoromethoxy)pyridine)

2-(Aminomethyl)-3-bromo-5-fluoro-6-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Aminomethyl)-3-bromo-5-fluoro-6-(trifluoromethoxy)pyridine
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- Inchi: 1S/C7H5BrF4N2O/c8-3-1-4(9)6(14-5(3)2-13)15-7(10,11)12/h1H,2,13H2
- InChI Key: MHYBLJRBRVTOOH-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(N=C1CN)OC(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 216
- Topological Polar Surface Area: 48.1
- XLogP3: 2.1
2-(Aminomethyl)-3-bromo-5-fluoro-6-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022003480-1g |
2-(Aminomethyl)-3-bromo-5-fluoro-6-(trifluoromethoxy)pyridine |
1803670-12-3 | 97% | 1g |
$1,764.00 | 2022-04-02 | |
Alichem | A022003480-500mg |
2-(Aminomethyl)-3-bromo-5-fluoro-6-(trifluoromethoxy)pyridine |
1803670-12-3 | 97% | 500mg |
$931.00 | 2022-04-02 |
2-(Aminomethyl)-3-bromo-5-fluoro-6-(trifluoromethoxy)pyridine Related Literature
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
Additional information on 2-(Aminomethyl)-3-bromo-5-fluoro-6-(trifluoromethoxy)pyridine
2-(Aminomethyl)-3-bromo-5-fluoro-6-(trifluoromethoxy)pyridine: A Comprehensive Overview
2-(Aminomethyl)-3-bromo-5-fluoro-6-(trifluoromethoxy)pyridine, also known by its CAS number 1803670-12-3, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and potential biological activities. The structure of this compound is characterized by a pyridine ring with multiple substituents, including an aminomethyl group, a bromine atom, a fluorine atom, and a trifluoromethoxy group. These substituents not only influence the physical and chemical properties of the compound but also play a crucial role in its biological activity.
The synthesis of 2-(Aminomethyl)-3-bromo-5-fluoro-6-(trifluoromethoxy)pyridine involves a series of intricate chemical reactions, including nucleophilic substitutions, electrophilic substitutions, and coupling reactions. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity and yield. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring scalability for industrial applications.
One of the most notable features of this compound is its high stability under various environmental conditions. The presence of electron-withdrawing groups such as the trifluoromethoxy group enhances the stability of the pyridine ring by delocalizing electrons through resonance effects. This stability makes the compound suitable for use in harsh chemical environments, such as those encountered in pharmaceutical manufacturing or agricultural chemical production.
In terms of biological activity, 2-(Aminomethyl)-3-bromo-5-fluoro-6-(trifluoromethoxy)pyridine has shown promising results in recent studies. Researchers have investigated its potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have demonstrated that this compound can effectively inhibit the activity of histone deacetylases (HDACs), which are key players in epigenetic regulation. This finding opens up new avenues for its application in the development of anti-cancer drugs.
The trifluoromethoxy group attached to the pyridine ring contributes significantly to the compound's lipophilicity, which is a critical factor for drug absorption and bioavailability. Recent pharmacokinetic studies have revealed that this compound exhibits favorable absorption profiles in preclinical models, suggesting its potential as an orally active drug candidate.
Beyond its pharmaceutical applications, 2-(Aminomethyl)-3-bromo-5-fluoro-6-(trifluoromethoxy)pyridine has also found use in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have explored its ability to act as an electron transport layer material due to its high electron mobility and stability under operational conditions.
In conclusion, 2-(Aminomethyl)-3-bromo-5-fluoro-6-(trifluoromethoxy)pyridine, with its CAS number 1803670-12-3, represents a versatile compound with diverse applications across multiple disciplines. Its unique structure, enhanced stability, and promising biological activity position it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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